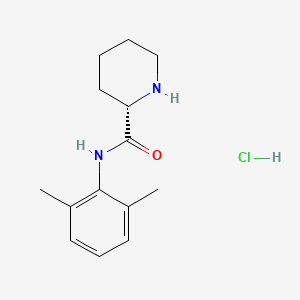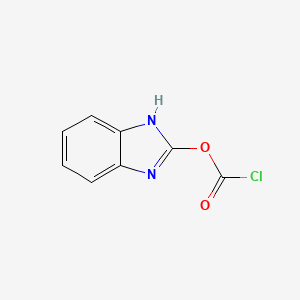
1H-Benzimidazol-2-yl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazol-2-yl carbonochloridate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Méthodes De Préparation
The synthesis of 1H-Benzimidazol-2-yl carbonochloridate typically involves the reaction of benzimidazole derivatives with phosgene or its equivalents. The process generally includes the following steps:
Starting Material: Benzimidazole derivatives.
Reagent: Phosgene or triphosgene.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1H-Benzimidazol-2-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the carbonochloridate group.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: In the presence of water, the carbonochloridate group can hydrolyze to form benzimidazole-2-carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Benzimidazol-2-yl carbonochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various benzimidazole derivatives.
Biology: Benzimidazole derivatives are known for their antiparasitic and antimicrobial activities.
Medicine: These compounds have potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: They are used in the development of new materials and as catalysts in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazol-2-yl carbonochloridate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, benzimidazole derivatives can inhibit tubulin polymerization, affecting cell division and leading to antiparasitic and anticancer activities .
Comparaison Avec Des Composés Similaires
1H-Benzimidazol-2-yl carbonochloridate can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug with a similar benzimidazole core.
Mebendazole: Another antiparasitic agent with a benzimidazole structure.
Thiabendazole: Known for its antifungal and antiparasitic properties.
Propriétés
Numéro CAS |
412352-51-3 |
|---|---|
Formule moléculaire |
C8H5ClN2O2 |
Poids moléculaire |
196.59 g/mol |
Nom IUPAC |
1H-benzimidazol-2-yl carbonochloridate |
InChI |
InChI=1S/C8H5ClN2O2/c9-7(12)13-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11) |
Clé InChI |
UVHWJDNDJALUNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)
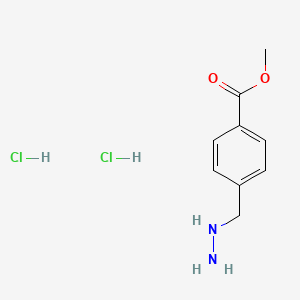
![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
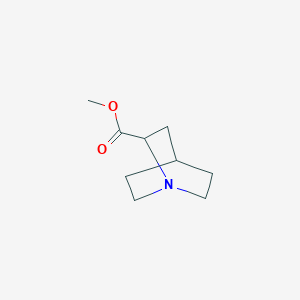
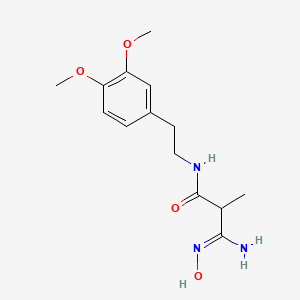
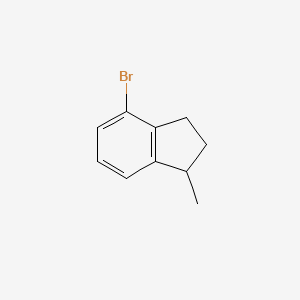
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
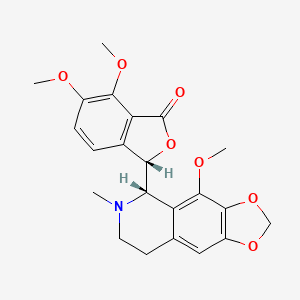

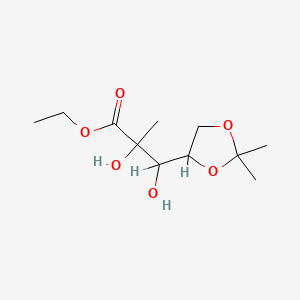
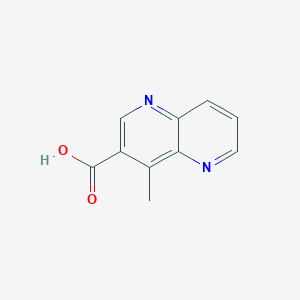
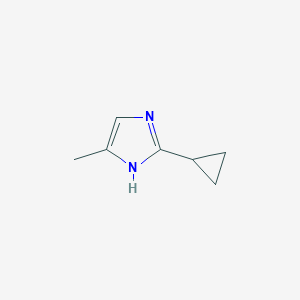
![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
